molecular formula C9H18FNO B13257596 1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol

1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13257596
M. Wt: 175.24 g/mol
InChI Key: VEZACBIVNKFTTE-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol is a synthetic organic compound that belongs to the class of fluorinated alcohols This compound is characterized by the presence of a pyrrolidine ring substituted with two methyl groups and a fluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 2,3-dimethylpyrrolidine with a fluorinated alcohol precursor under controlled conditions. One common method includes the nucleophilic substitution reaction where the fluorinated alcohol reacts with the pyrrolidine derivative in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), Thiols (R-SH)

Major Products:

    Oxidation: Ketones, Aldehydes

    Reduction: Alkanes, Alcohols

    Substitution: Amines, Thioethers

Scientific Research Applications

1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol has found applications in various scientific domains:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in fluorination reactions.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorinated alcohol moiety can form hydrogen bonds and interact with active sites, potentially inhibiting or modulating the activity of specific proteins. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • 1-(2,3-Dimethylpyrrolidin-1-yl)ethanone
  • 1-(2,3-Dimethylpyrrolidin-1-yl)propan-2-ol
  • 1-(2,3-Dimethylpyrrolidin-1-yl)-3-chloropropan-2-ol

Uniqueness: 1-(2,3-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H18FNO

Molecular Weight

175.24 g/mol

IUPAC Name

1-(2,3-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H18FNO/c1-7-3-4-11(8(7)2)6-9(12)5-10/h7-9,12H,3-6H2,1-2H3

InChI Key

VEZACBIVNKFTTE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1C)CC(CF)O

Origin of Product

United States

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